Racemic Arimoclomol Maleic Acid is a pharmaceutical compound that combines racemic arimoclomol, a heat-shock protein co-inducer, with maleic acid. This compound has gained attention for its therapeutic potential, particularly in treating neurological disorders such as Niemann-Pick disease type C and amyotrophic lateral sclerosis. The compound is classified as a small organic molecule and is recognized for its neuroprotective properties.
Racemic Arimoclomol Maleic Acid is derived from the combination of arimoclomol, which is a hydroxylamine derivative, and maleic acid, a dicarboxylic acid. Arimoclomol was approved by the FDA in September 2024 for treating neurological symptoms associated with Niemann-Pick disease type C, marking it as the first treatment for this condition .
The synthesis of racemic arimoclomol maleic acid involves the reaction of arimoclomol with maleic acid under controlled conditions to ensure optimal yield and purity. The specific methods can vary, but typically include:
The synthesis process may require specific temperatures (e.g., 70°C) and pressures to optimize the reaction kinetics. For example, maleic acid can be synthesized from maleic anhydride under similar conditions, indicating that temperature control is crucial for successful reactions .
Racemic Arimoclomol Maleic Acid has a complex molecular structure characterized by:
The compound's structural representation can be captured through various chemical notation systems including SMILES and InChI:
Racemic Arimoclomol Maleic Acid can undergo various chemical reactions typical of its functional groups:
The reactions are influenced by factors such as pH, temperature, and presence of catalysts. For instance, maleic acid can be converted into malic acid through hydration processes .
Racemic Arimoclomol Maleic Acid exerts its effects primarily through the induction of heat-shock proteins, particularly heat-shock protein 70 (HSP70). This process involves:
Research indicates that increased levels of HSP70 correlate with improved cellular resilience against stressors such as oxidative damage .
Racemic Arimoclomol Maleic Acid has several scientific uses:
rac-Arimoclomol maleic acid functions as a potent co-inducer of heat shock protein 70 (HSP70), operating within the cellular stress response machinery. This compound amplifies the heat shock response (HSR) by binding to and stabilizing heat shock factor 1 (HSF1), the master transcriptional regulator of molecular chaperones. During proteotoxic stress (e.g., protein aggregation or misfolding), HSF1 trimerizes and translocates to the nucleus, where it activates genes encoding HSP70 and other chaperones. rac-Arimoclomol maleic acid prolongs HSF1 binding to heat shock elements (HSEs) in DNA by extending the half-life of active HSF1 trimers [5] [7]. This amplifies HSP70 transcription and translation, enhancing cellular folding capacity.
The therapeutic significance lies in HSP70's multifaceted role in proteostasis:
Table 1: Protein Misfolding Diseases Targeted by rac-Arimoclomol-Induced HSP70
Disease Model | Pathogenic Protein | Effect of HSP70 Co-Induction |
---|---|---|
Amyotrophic Lateral Sclerosis | SOD1, TDP-43 | Reduced cytoplasmic aggregates; improved motor neuron survival |
Alzheimer’s Disease | Aβ, Tau | Dissolution of amyloid plaques; suppression of tau hyperphosphorylation |
Niemann-Pick Type C | Cholesterol/glycosphingolipids | Restoration of lysosomal cholesterol efflux capacity |
In NPC fibroblasts, rac-arimoclomol maleic acid elevates HSP70 by 250–300%, correlating with a 40–50% reduction in cytotoxic cholesterol accumulation [1] [2]. Similarly, in SOD1G93A ALS models, HSP70 induction decreases mutant SOD1 aggregation by 60%, delaying paralysis onset [7].
rac-Arimoclomol maleic acid activates the MiT/TFE family transcription factors TFEB and TFE3, master regulators of lysosomal biogenesis and autophagy. Under nutrient-replete conditions, mTORC1 phosphorylates TFEB at Ser122, Ser142, and Ser211, sequestering it in the cytosol via 14-3-3 protein binding. rac-Arimoclomol maleic acid triggers TFEB/TFE3 dephosphorylation and nuclear translocation through two convergent mechanisms:
Nuclear TFEB/TFE3 homodimers or heterodimers bind Coordinated Lysosomal Expression and Regulation (CLEAR) elements (GTCACGTGAC) in target gene promoters. This activates >500 genes involved in:
Table 2: CLEAR Network Genes Upregulated by rac-Arimoclomol
Gene | Protein | Function | Upregulation |
---|---|---|---|
NPC1 | NPC1 protein | Lysosomal cholesterol transporter | 3.5-fold |
CTSD | Cathepsin D | Lysosomal protease | 2.8-fold |
MAP1LC3B | LC3B | Autophagosome membrane component | 2.2-fold |
LAMP1 | Lysosomal membrane protein | Lysosomal acidification maintenance | 2.0-fold |
In NPC1-deficient cells, rac-arimoclomol maleic acid elevates mature NPC1 protein levels by 200–250%, restoring cholesterol clearance and reducing glycosphingolipid accumulation by 40–60% [1] [2]. TFEB activation also enhances autophagy flux independent of NPC1, clearing lipid droplets via lipophagy [6].
Lysosomal stress response (LSR) pathways are activated by perturbations in lysosomal pH, membrane integrity, or enzyme activity. rac-Arimoclomol maleic acid amplifies LSR via calcium-mediated calcineurin-TFEB signaling and synergy with the Integrated Stress Response (ISR):
Calcineurin-TFEB Axis
Lysosomal permeabilization or lipid overload activates mucolipin 1 (MCOLN1) Ca2+ channels, releasing Ca2+ into the cytosol. rac-Arimoclomol maleic acid potentiates this release, increasing calcineurin activity 2.5-fold. Activated calcineurin dephosphorylates TFEB, driving its nuclear import [4] [7]. This constitutes a feedforward loop: TFEB upregulates MCOLN1 and other Ca2+ channels, sustaining LSR activation.
Integration with ISR
During amino acid deprivation or mitochondrial stress, ISR kinases (e.g., GCN2, PERK) phosphorylate eIF2α, attenuating global translation while promoting ATF4 synthesis. ATF4 induces genes for amino acid synthesis (e.g., ASNS) and redox balance (e.g., HMOX1). rac-Arimoclomol maleic acid intersects ISR by:
Table 3: Lysosomal Stress Response Components Affected by rac-Arimoclomol
LSR Component | Mechanism of Action | Effect of rac-Arimoclomol |
---|---|---|
MCOLN1 | Lysosomal Ca2+ release channel | ↑ Channel activity; ↑ Ca2+ efflux (2.1-fold) |
Calcineurin | Ca2+-dependent TFEB phosphatase | ↑ Activity (2.5-fold); ↑ nuclear TFEB |
ATF4 | ISR transcription factor | ↑ Expression (1.8-fold); ↑ glutathione synthesis |
v-ATPase | Lysosomal proton pump | ↑ Assembly; ↓ lysosomal pH (pH 4.8 → 4.3) |
In cells with impaired lysosomes, rac-arimoclomol maleic acid reduces lipid peroxidation by 35% and restores proteolytic activity by 70%, demonstrating cross-talk between LSR and proteostasis pathways [4] [8].
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8